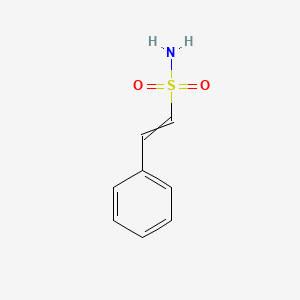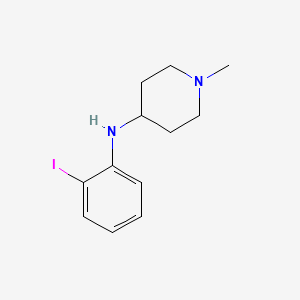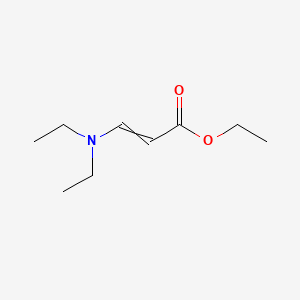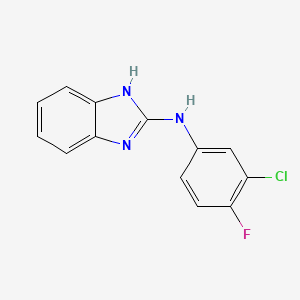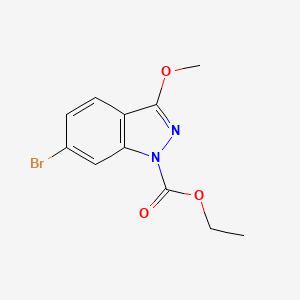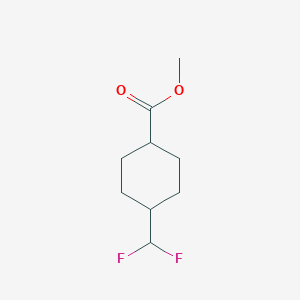![molecular formula C11H14Cl2N2 B8778647 1-[(2,5-Dichlorophenyl)methyl]piperazine](/img/structure/B8778647.png)
1-[(2,5-Dichlorophenyl)methyl]piperazine
Vue d'ensemble
Description
1-[(2,5-Dichlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-[(2,5-Dichlorophenyl)methyl]piperazine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,5-Dichlorobenzyl chloride+Piperazine→this compound+HCl
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include ethanol, methanol, or dichloromethane.
Analyse Des Réactions Chimiques
1-[(2,5-Dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a benzyl alcohol.
Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,5-Dichlorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-[(2,5-Dichlorophenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-(2,4-Dichlorobenzyl)-piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-piperazine: Another isomer with distinct properties and applications.
1-Benzylpiperazine: Lacks the chlorine substituents, resulting in different pharmacological profiles.
Propriétés
Formule moléculaire |
C11H14Cl2N2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-[(2,5-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
Clé InChI |
OCDKHNIROLGDKR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

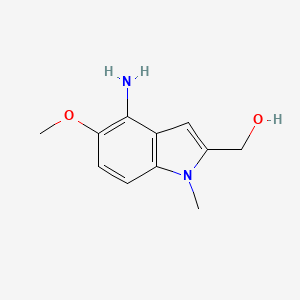
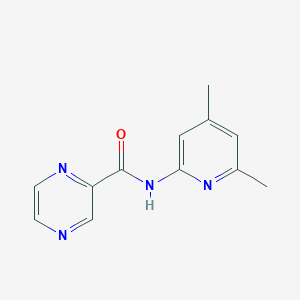
![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)
![5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8778610.png)
